

Synthetic Analogs of Brunfelsamidine: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest		
Compound Name:	Brunfelsamidine	
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This guide provides a comprehensive comparison of synthetic analogs of **Brunfelsamidine** (1H-Pyrrole-3-carboximidamide), focusing on their structure-activity relationships (SAR). While research on direct analogs of **Brunfelsamidine** is limited, studies on compounds featuring the core pyrrole-3-carboximidamide scaffold have revealed significant biological activities, particularly as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying chemical and biological principles.

Data Presentation: Comparative Biological Activity of Pyrrole-3-carboximidamide Analogs

The following table summarizes the in vitro DPP-4 inhibitory activity of a series of synthesized pyrrole-3-carboximidamide derivatives. The parent compound, **Brunfelsamidine**, is included for structural reference, although its DPP-4 inhibitory activity has not been reported. The analogs were designed to explore the impact of various substituents on the pyrrole ring and the carboximidamide group.



Compound ID	R1 Substituent	R2 Substituent	R3 Substituent	DPP-4 Inhibition IC50 (nM)[1]
Brunfelsamidine	Н	Н	Н	Not Reported
5a	4-Fluorophenyl	Н	Н	> 1000
5b	4-Chlorophenyl	Н	Н	850.2 ± 45.3
5c	4-Bromophenyl	Н	Н	625.7 ± 38.1
5d	4-Nitrophenyl	Н	Н	450.1 ± 29.8
5e	4-Methoxyphenyl	Н	Н	710.5 ± 52.6
5f	2,4- Dichlorophenyl	Н	Н	12.19 ± 1.02
5g	3,4- Dichlorophenyl	Н	Н	23.08 ± 2.15
5h	4- Trifluoromethylph enyl	Н	Н	320.4 ± 21.7
5i	Naphthyl	Н	Н	510.9 ± 35.4

Key Findings from SAR Studies:

- Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring (R1) significantly influence DPP-4 inhibitory activity. Electron-withdrawing groups generally enhance activity compared to electron-donating groups.
- Halogen Substitution: Dichloro-substituted analogs, particularly 5f (2,4-dichloro) and 5g (3,4-dichloro), demonstrated the most potent inhibitory activity, with IC50 values in the low nanomolar range.[1] This suggests that the size, position, and electronic properties of halogen atoms are critical for optimal interaction with the enzyme's active site.
- Single vs. Multiple Substitutions: Disubstitution on the phenyl ring led to a marked increase in potency compared to monosubstituted analogs.



Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of the pyrrole-3-carboximidamide analogs as DPP-4 inhibitors.

General Synthesis of Pyrrole-3-carboximidamide Analogs (5a-i)

A multi-step synthesis was employed, starting from commercially available starting materials. The key final step involved the formation of the carboximidamide group. A general procedure is as follows:

- Synthesis of the Pyrrole Precursor: The appropriately substituted pyrrole-3-carbonitrile was synthesized via established literature methods.
- Formation of the Imidate: The pyrrole-3-carbonitrile was treated with a solution of HCl in ethanol at 0°C to form the corresponding ethyl imidate hydrochloride salt.
- Ammonolysis to Carboximidamide: The crude imidate was then dissolved in anhydrous methanol and saturated with ammonia gas at 0°C. The reaction mixture was stirred at room temperature until the reaction was complete (monitored by TLC).
- Purification: The final product was purified by column chromatography on silica gel to afford the desired pyrrole-3-carboximidamide analog.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against human recombinant DPP-4 was determined using a fluorometric assay.

- Enzyme and Substrate Preparation: A solution of human recombinant DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) were prepared in an assay buffer (e.g., Tris-HCl, pH 7.5).
- Compound Incubation: The test compounds were dissolved in DMSO and serially diluted.
 Aliquots of the compound solutions were pre-incubated with the DPP-4 enzyme for a specified period (e.g., 15 minutes) at room temperature.



- Initiation of Reaction: The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
- Fluorescence Measurement: The fluorescence intensity was measured at regular intervals
 using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360
 nm excitation and 460 nm emission).
- Data Analysis: The rate of reaction was calculated from the linear portion of the fluorescence versus time curve. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal doseresponse curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in NMRI Mice

The in vivo efficacy of the most potent compound (5g) was evaluated in an oral glucose tolerance test.[1]

- Animal Acclimatization: Male NMRI mice were acclimatized for at least one week before the experiment with free access to food and water.
- Fasting: The mice were fasted overnight (approximately 12-14 hours) before the test.
- Compound Administration: The test compound (5g) or vehicle (e.g., 0.5% carboxymethylcellulose) was administered orally (p.o.) to the mice. Sitagliptin was used as a positive control.
- Glucose Challenge: After a specific time (e.g., 30 minutes) following compound administration, a glucose solution (e.g., 2 g/kg) was administered orally.
- Blood Glucose Monitoring: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels were measured using a glucometer.
- Data Analysis: The area under the curve (AUC) for blood glucose levels was calculated for each group to assess the overall glycemic control.

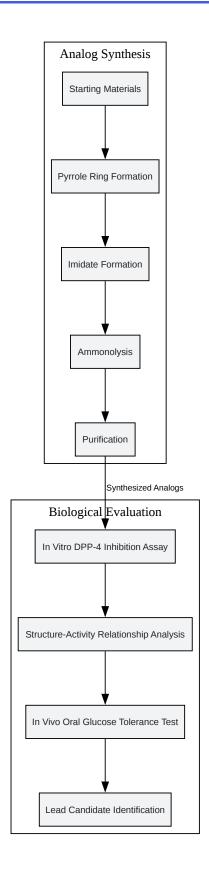


Mandatory Visualizations

The following diagrams illustrate the structure-activity relationship, the experimental workflow for analog synthesis and evaluation, and the targeted signaling pathway.

Caption: Structure-activity relationship of pyrrole-3-carboximidamide analogs.

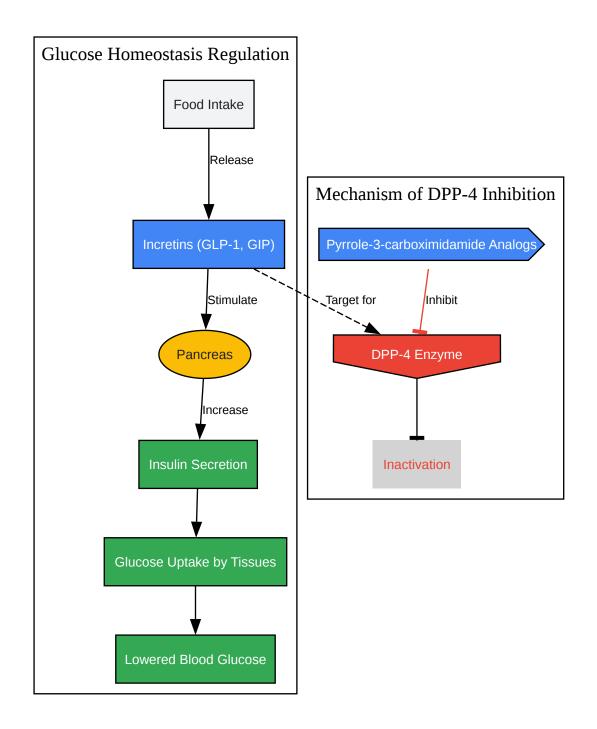




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Caption: Experimental workflow for synthesis and evaluation of analogs.





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Caption: DPP-4 signaling pathway and the mechanism of its inhibition.

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References

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